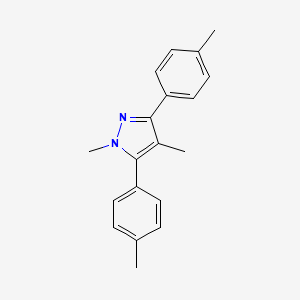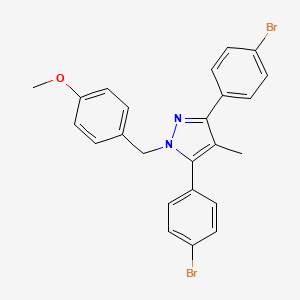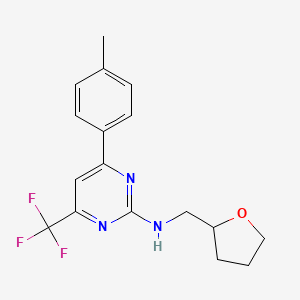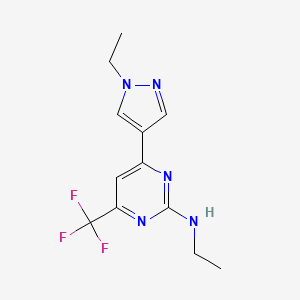
1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific precursors used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-5-phenylpyrazole
- 1,4-dimethyl-3-phenylpyrazole
- 3,5-diphenyl-1H-pyrazole
Uniqueness
1,4-dimethyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of two 4-methylphenyl groups, which may impart distinct chemical and physical properties compared to other pyrazole derivatives
Propriétés
Formule moléculaire |
C19H20N2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,4-dimethyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C19H20N2/c1-13-5-9-16(10-6-13)18-15(3)19(21(4)20-18)17-11-7-14(2)8-12-17/h5-12H,1-4H3 |
Clé InChI |
WOULICGIASYWRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NN2C)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-5-methyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926615.png)
![1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14926619.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)

![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B14926646.png)

![Ethyl 6-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14926680.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926687.png)
![N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14926690.png)
